Cloxacillin sodium

Übersicht

Beschreibung

Cloxacillin sodium is a semi-synthetic antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by staphylococci that produce beta-lactamase. This compound is known for its resistance to degradation by beta-lactamase enzymes, making it effective against certain bacterial strains that are resistant to other penicillins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cloxacillin sodium is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The process involves the acylation of 6-aminopenicillanic acid with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves crystallization techniques. The crystallization preparation method includes stirring a sodium isooctoate-alcohol solution into a cloxacillin acid solution at a controlled temperature, followed by solventing-out crystallization using an ester or ether solventing-out agent. The resulting crystal slurry is then subjected to centrifugal separation, solvent washing, and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cloxacillin sodium undergoes various chemical reactions, including:

Oxidation: It is susceptible to oxidative degradation under certain conditions.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various degradation products, which can be analyzed using chromatographic techniques .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Cloxacillin sodium acts by inhibiting bacterial cell wall synthesis, which is critical during bacterial multiplication. It is particularly effective against:

- Staphylococcus aureus (including penicillinase-producing strains)

- Streptococcus pneumoniae

- Group A beta-hemolytic streptococci

Clinical Applications

-

Treatment of Skin and Soft Tissue Infections

- This compound is commonly prescribed for skin infections caused by staphylococci, including cellulitis and abscesses. It is particularly useful in cases where methicillin-resistant Staphylococcus aureus (MRSA) is suspected.

-

Bone and Joint Infections

- It is effective in treating osteomyelitis and septic arthritis, especially when the causative agent is identified as a penicillinase-producing staphylococcus.

-

Respiratory Tract Infections

- This compound can be utilized for upper respiratory infections caused by susceptible bacteria, including pneumonia due to Streptococcus pneumoniae.

-

Endocarditis

- The antibiotic is indicated for the treatment of bacterial endocarditis caused by staphylococci, particularly in patients with a history of valve replacement or congenital heart defects.

-

Bacteremia and Sepsis

- This compound is also used in the management of bloodstream infections, especially when staphylococcal infection is suspected.

Dosage and Administration

The typical dosage for adults ranges from 250 mg to 500 mg every 6 hours, depending on the severity of the infection. For severe infections, higher doses may be required, up to a maximum of 4 g per day .

Resistance Issues

Despite its efficacy, there are concerns regarding the development of resistance to this compound. Strains resistant to methicillin are often cross-resistant to other penicillinase-resistant antibiotics. Therefore, susceptibility testing is recommended before initiating therapy .

Data Table: Efficacy Against Common Pathogens

| Pathogen | Sensitivity to this compound | Clinical Relevance |

|---|---|---|

| Staphylococcus aureus | Sensitive/Resistant | Common cause of skin and soft tissue infections |

| Streptococcus pneumoniae | Sensitive | Important in respiratory infections |

| Group A beta-hemolytic streptococci | Sensitive | Causes pharyngitis and skin infections |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Resistant | Requires alternative treatment |

Case Study 1: Treatment of Osteomyelitis

A study involving patients with osteomyelitis showed that those treated with this compound had a higher cure rate compared to those treated with other antibiotics. The study reported an overall success rate of 85% in patients receiving this compound as part of their treatment regimen .

Case Study 2: Endocarditis Management

In a cohort study on patients with bacterial endocarditis, this compound was administered successfully to those with identified penicillinase-producing staphylococci. The treatment resulted in significant improvement in clinical symptoms and blood cultures became negative within 48 hours in 90% of cases .

Wirkmechanismus

Cloxacillin sodium exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. The compound is particularly effective against beta-lactamase-producing staphylococci due to its resistance to degradation by these enzymes .

Vergleich Mit ähnlichen Verbindungen

Cloxacillin sodium is often compared with other beta-lactam antibiotics such as:

- Oxacillin

- Dicloxacillin

- Flucloxacillin

- Nafcillin

Uniqueness

This compound is unique due to its high resistance to beta-lactamase enzymes, which makes it particularly effective against beta-lactamase-producing staphylococci. Compared to other similar compounds, this compound has a broader spectrum of activity against resistant bacterial strains .

Conclusion

This compound is a valuable antibiotic with significant applications in medicine and scientific research. Its resistance to beta-lactamase enzymes and effectiveness against resistant bacterial strains make it a crucial compound in the fight against bacterial infections.

Biologische Aktivität

Cloxacillin sodium is a semisynthetic penicillin antibiotic primarily effective against beta-hemolytic streptococci and staphylococci, particularly methicillin-sensitive Staphylococcus aureus (MSSA). This article delves into its biological activity, mechanisms, clinical applications, and notable case studies.

Cloxacillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly effective against penicillinase-producing strains of Staphylococcus aureus .

Pharmacokinetics

- Absorption : Cloxacillin is well absorbed from the gastrointestinal tract.

- Protein Binding : Approximately 94% of cloxacillin is protein-bound in plasma, primarily to albumin .

- Metabolism : It is metabolized through the breakage of its beta-lactam ring, producing inactive metabolites such as penicilloic acid .

- Elimination : The exact route of elimination remains unspecified, but it is primarily excreted via urine.

Clinical Applications

Cloxacillin is indicated for various infections, including:

- Skin and Soft Tissue Infections : Effective against infections caused by MSSA.

- Endocarditis : Recommended for treating infective endocarditis due to MSSA with high doses over extended periods .

- Bone and Joint Infections : It has shown efficacy in treating osteomyelitis and septic arthritis.

Comparative Studies with Other Antibiotics

Recent research has compared the efficacy of cloxacillin with other antibiotics. A study assessed the combination of cloxacillin and fosfomycin versus cloxacillin alone in treating MSSA bacteremia. The results indicated that the combination therapy led to a higher treatment success rate at day 7 (79.8% vs. 74.5%) although not statistically significant .

| Treatment Group | Treatment Success at Day 7 | Persistent Bacteremia at Day 3 |

|---|---|---|

| Cloxacillin + Fosfomycin | 79.8% | 4.2% |

| Cloxacillin Alone | 74.5% | 17.6% |

Cloxacillin-Induced Agranulocytosis

A notable case involved a patient with MSSA endocarditis who developed agranulocytosis after 24 days of cloxacillin treatment. The patient showed initial improvement but later exhibited leucopenia and high fever. After discontinuation of cloxacillin, symptoms resolved, highlighting a rare but serious adverse effect associated with this antibiotic .

Skin Reactions

Another case reported a skin eruption in a patient treated with oral cloxacillin for erysipelas. The patient developed erythematous papules after seven days of treatment, which resolved following corticosteroid therapy .

Adverse Effects

While cloxacillin is generally well-tolerated, it can cause several adverse effects:

Eigenschaften

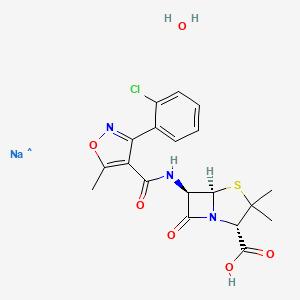

CAS-Nummer |

642-78-4 |

|---|---|

Molekularformel |

C19H18ClN3NaO5S |

Molekulargewicht |

458.9 g/mol |

IUPAC-Name |

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/t13-,14+,17-;/m1./s1 |

InChI-Schlüssel |

JBJAWVZHLGPBJA-SLINCCQESA-N |

SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Isomerische SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

642-78-4 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

WHITE, CRYSTALLINE POWDER; SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE, CHLOROFORM; AQ SOLN IS ALKALINE; DECOMP BETWEEN 170 °C & 173 °C; ODORLESS; BITTER TASTE /MONOHYDRATE/ 5.32e-02 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ankerbin, Austrastaph, BRL 1621 sodium salt, BRL-1621 sodium salt, Cloxacillin Sodium, Cloxapen, Ekvacillin, Gelstaph, Monosodium cloxacillin, Orbenin sodium, Prevencilina P, Prostaphilin A, Sodium cloxacillin, Sodium orbenin, Sodium syntarpen, Syntarpen sodium salt, Tegopen |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cloxacillin Sodium exert its antibacterial effect?

A1: this compound [] is a β-lactam antibiotic that acts as a mechanism-based inhibitor. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells. PBPs are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C19H17ClN3O5SNa and a molecular weight of 475.88 g/mol [].

Q3: Is there spectroscopic data available for this compound?

A3: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

- UV-Spectrophotometry: This technique is frequently used for quantitative analysis, as seen in studies developing stability-indicating assay methods for this compound formulations [, , ].

- Fluorescence Spectroscopy: This method has been used to study the interaction of this compound with serum albumin [], providing insights into its binding mechanism and potential drug interactions.

- Infrared Spectroscopy: Infrared spectroscopy helps identify functional groups and has been used in conjunction with other techniques to characterize this compound and its degradation products [, ].

- Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR studies have been conducted to investigate the interaction of this compound with beta-cyclodextrin, leading to the proposal of a 1:1 inclusion complex [].

Q4: How stable is this compound in different solutions and temperatures?

A5: this compound exhibits variable stability depending on the solvent, temperature, and formulation. Studies have shown degradation in liquid formulations, particularly at room temperature [, , ]. Freezing and thawing methods can also impact stability, with microwave thawing demonstrating potential for preserving potency []. Research has also explored the degradation kinetics of this compound under various conditions, including different solvents and pH levels [].

Q5: What are some strategies to improve the stability and delivery of this compound?

A6: Research has focused on developing improved formulations of this compound to enhance its stability, solubility, and bioavailability. One approach involves the use of ethanolic liposomal gels for transdermal delivery, potentially offering targeted delivery and overcoming limitations associated with oral administration []. Another study investigated the incorporation of this compound into polyionic matrix tablets, aiming to achieve sustained release of this highly water-soluble drug [].

Q6: What is the PK/PD relationship of this compound in goats?

A7: A study investigated the PK/PD relationship of intramuscular this compound in goats to determine effective dosing regimens against Staphylococcus spp. []. The research involved constructing a PK model, followed by PK/PD integration and simulations to evaluate the probability of target attainment (PTA) for various doses and administration intervals.

Q7: Are there known mechanisms of resistance to this compound?

A7: Yes, the primary mechanism of resistance to this compound and other β-lactam antibiotics is the production of β-lactamases by bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective.

Q8: What analytical methods are commonly used for the quantification of this compound?

A8: Several analytical methods have been employed for the determination of this compound in various matrices, including:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying components in a mixture. It has been extensively employed in studies analyzing this compound in pharmaceutical formulations [, , , , , , ].

- Reverse-Phase HPLC (RP-HPLC): This specific HPLC technique is particularly useful for analyzing non-polar compounds and has been utilized to quantify this compound in bulk and pharmaceutical dosage forms [, , ].

- Ultra-Performance Liquid Chromatography (UPLC): This advanced chromatographic technique offers improved resolution, sensitivity, and speed compared to traditional HPLC. It has been utilized to develop a stability-indicating method for this compound analysis [].

Q9: How are these analytical methods validated?

A9: Validation of analytical methods is essential for ensuring accuracy, precision, and reliability of results. Common validation parameters include:

Q10: Does ascorbic acid impact the binding of this compound to serum albumin?

A11: A study utilizing dynamic and equilibrium dialysis methods investigated the interaction between ascorbic acid and this compound in vitro []. Results indicated that ascorbic acid inhibits the binding of this compound to bovine serum albumin.

Q11: What other areas of research are relevant to this compound?

A11: Ongoing research related to this compound encompasses various aspects, including:

- Exploration of this compound interactions with novel drug delivery systems like benzimidazolium gemini surfactants [].

- Investigation of alternative therapeutic applications, such as its activity against Cryptosporidium parvum [].

- Understanding the location and behavior of Staphylococcus aureus in chronic mastitis and its implications for this compound treatment efficacy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.